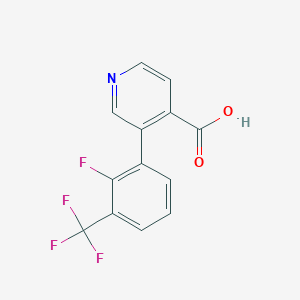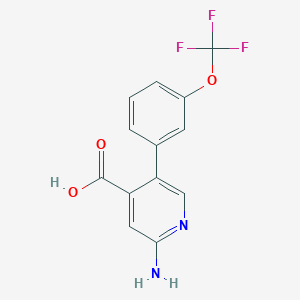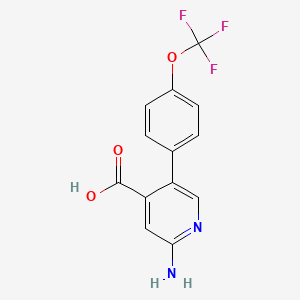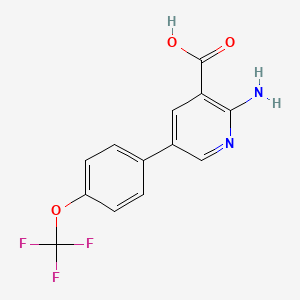
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid (3-FITPA) is a highly potent, selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE). It is a novel compound with potential therapeutic applications for the treatment of Alzheimer’s disease and other neurodegenerative disorders. The compound has been studied extensively in vitro and in vivo and has been found to have a significant impact on the activity of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
科学研究应用
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been studied extensively in both in vitro and in vivo studies. In vitro studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is a highly potent and selective inhibitor of AChE, with a Ki value of 0.1 nM. In vivo studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is able to increase the levels of acetylcholine in the brain and reduce the symptoms of Alzheimer’s disease in animal models. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been used in a variety of other studies, such as studies of the pharmacokinetics of other drugs, studies of the effects of drugs on the central nervous system, and studies of the effects of drugs on memory and learning.
作用机制
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function, improved memory, and improved learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% have been studied extensively. In vitro studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is a highly potent and selective inhibitor of AChE, with a Ki value of 0.1 nM. In vivo studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is able to increase the levels of acetylcholine in the brain and reduce the symptoms of Alzheimer’s disease in animal models. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been found to have a variety of other effects, including the inhibition of the enzyme monoamine oxidase (MAO), the inhibition of the enzyme acetylcholine esterase (AChE), and the inhibition of the enzyme monoamine oxidase-A (MAO-A).
实验室实验的优点和局限性
The advantages of using 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% in laboratory experiments include its high potency and selectivity, its low toxicity, and its ability to increase the levels of acetylcholine in the brain. However, there are some limitations to using 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% in laboratory experiments. For example, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is not water soluble, which can make it difficult to use in certain experiments. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has a short half-life, which means that it must be administered frequently in order to maintain its efficacy.
未来方向
The potential future directions for 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% research include further studies of its mechanism of action and its biochemical and physiological effects, as well as the development of new therapeutic applications for the compound. In addition, further studies could be conducted to investigate the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for drug delivery and the development of new drug formulations. Finally, further studies could be conducted to investigate the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for the development of new diagnostic methods and treatments for Alzheimer’s disease and other neurodegenerative disorders.
合成方法
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized in a variety of ways. One method involves the reaction of 2-fluoro-3-trifluoromethylphenyl isonicotinoyl chloride with sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by precipitation with a suitable solvent. Another method involves the reaction of 2-fluoro-3-trifluoromethylphenyl isonicotinoyl chloride with potassium hydroxide in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by precipitation with a suitable solvent.
属性
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-7(2-1-3-10(11)13(15,16)17)9-6-18-5-4-8(9)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYSIZRUKHGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688254 |
Source


|
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-18-2 |
Source


|
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)

![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)




